molecular formula C15H20O3 B12558247 (6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran CAS No. 192374-83-7

(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran

Cat. No.: B12558247
CAS No.: 192374-83-7
M. Wt: 248.32 g/mol
InChI Key: MGGSXRNPENXFNS-NSHDSACASA-N
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Description

(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by its unique structure, which includes a pyran ring fused with a dimethoxyphenyl group and a methyl group. The compound’s stereochemistry is defined by the (6S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrans.

Scientific Research Applications

(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (6R)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran: The enantiomer of the compound with a different spatial arrangement.

    5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran: A compound with a similar structure but lacking stereochemistry.

Uniqueness

(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran is unique due to its specific stereochemistry and the presence of both dimethoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

192374-83-7

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C15H20O3/c1-11-12(5-4-8-18-11)9-13-10-14(16-2)6-7-15(13)17-3/h5-7,10-11H,4,8-9H2,1-3H3/t11-/m0/s1

InChI Key

MGGSXRNPENXFNS-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C(=CCCO1)CC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1C(=CCCO1)CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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